Acyl Migration Rank Order: Acetyl vs. Formyl and Pivaloyl
In a head-to-head comparison of 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranose-derived glycosyl donors, the extent of competing acyl transfer from the donor to the acceptor aglycone was found to decrease in the rank order formyl > acetyl > pivaloyl [1]. This places the 2-O-acetyl variant of Gal[2Ac,346Bn]-beta-SPh at an intermediate position: it undergoes significantly less acyl migration than the formyl-protected donor, but more than the pivaloyl-protected donor. The benzoyl-protected analogs were noted to be more variable under the same conditions [1].
| Evidence Dimension | Relative propensity for 2-O-acyl transfer to aglycone during glycosylation |
|---|---|
| Target Compound Data | 2-O-Acetyl donor: intermediate acyl transfer tendency (rank: 2 of 3 examined acyl groups). |
| Comparator Or Baseline | 2-O-Formyl donor: highest acyl transfer tendency (rank: 1); 2-O-Pivaloyl donor: lowest acyl transfer tendency (rank: 3). |
| Quantified Difference | Rank order: formyl > acetyl > pivaloyl. No absolute transfer percentages available from the abstract; the rank order represents a qualitative comparative measure from a single peer-reviewed study. |
| Conditions | Glycosylation reactions using 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranose-derived donors (specific acceptor and promoter not detailed in the abstract). |
Why This Matters
For applications where acyl migration is a critical yield- and purity-limiting factor, the known rank-order identifies the 2-O-acetyl donor as the 'middle-ground' option—more resistant to migration than the highly labile formyl donor—without resorting to pivaloyl's harsher deprotection requirements or synthetic inaccessibility.
- [1] Whitfield, D. M., & Nukada, T. (2004). Is acyl migration to the aglycon avoidable in 2-acyl assisted glycosylation reactions? Canadian Journal of Chemistry, 82(7), 1081–1090. View Source
